![molecular formula C34H26O8 B1662646 Vialinin A CAS No. 858134-23-3](/img/structure/B1662646.png)
Vialinin A
Overview
Description
Vialinin A, also known as Terrestrin A, is a p-terphenyl compound with antioxidant properties . It’s a potent inhibitor of TNF-α, USP4, USP5, and sentrin/SUMO-specific protease 1 (SENP1) . It can be used for autoimmune diseases and cancer research .
Synthesis Analysis
Vialinin A was synthesized from sesamol in 11 steps with 28% overall yield . The key reactions include a double Suzuki coupling of electron-rich aryl triflate with phenylboronic acid and an oxidative deprotection of bis-MOM ether .Molecular Structure Analysis
The molecular weight of Vialinin A is 562.57 . Its molecular formula is C34H26O8 .Chemical Reactions Analysis
Vialinin A has been characterized as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) . Blockade of USP4 contributes to the anti-inflammatory and anticancer properties of the natural product .Physical And Chemical Properties Analysis
Vialinin A is a crystalline solid . It is soluble in DMSO . It should be stored at -20°C, dry, sealed .Scientific Research Applications
Inhibitor of Ubiquitin-Specific Protease 4 (USP4)
Vialinin A, a para-terphenyl derivative isolated from Thelephora fungi, has been characterized as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) . The blockade of USP4 contributes to the anti-inflammatory and anticancer properties of Vialinin A .
Anti-Inflammatory Properties
Vialinin A has been found to have anti-inflammatory properties . It is an inhibitor of ubiquitin-specific peptidase 4 (USP4), which shows anti-inflammatory properties .
Antioxidative Properties
Vialinin A also possesses antioxidative properties . It is derived from a Chinese edible mushroom and has multiple pharmacological activities .
Radical Scavenger
Vialinin A has been identified as a potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenger . It has strong DPPH free radical-scavenging activity with an EC50 value of 14.0 μM, nearly equal to that of butylated hydroxytoluene (BHT; EC50 =10.0 μM) .
Inhibition of Neovascularization
Vialinin A has been found to prevent human umbilical vascular endothelial cell (HUVEC) neovascularization in vitro and in vivo models . This antioxidant and anti-inflammatory activity of Vialinin A contributes to this effect .
Inhibition of TNF-α Production
Vialinin A has been found to display potent inhibition of TNF-α production from RBL-2H3 cells . The potent inhibitory activities of these compounds against TNF-α production indicate promising new candidates for anti-allergic agents .
Mechanism of Action
Target of Action
Vialinin A, a para-terphenyl derivative isolated from Thelephora fungi, has been identified as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) and ubiquitin-specific peptidase 5 (USP5) . These enzymes belong to a family of cysteine proteases responsible for the cleavage of ubiquitin residues on proteins .
Mode of Action
Vialinin A interacts with its targets, USP4 and USP5, by binding to their active sites, thereby inhibiting their enzymatic activity . The binding site for Vialinin A on USP4 is located around residue V98 within the domain in the USP segment . This interaction leads to the blockade of USP4 and USP5, contributing to the anti-inflammatory and anticancer properties of Vialinin A .
Biochemical Pathways
The inhibition of USP4 and USP5 by Vialinin A affects various cellular and biological processes. As deubiquitinating enzymes (DUBs), USP4 and USP5 are critically implicated in processes such as TGF-β response, NFκB signaling, and splicing . In pathological situations like inflammatory diseases and cancer, the expression of these enzymes is often deregulated, frequently enhanced, and uncontrolled .
Result of Action
The inhibition of USP4 and USP5 by Vialinin A leads to molecular and cellular effects that contribute to its anti-inflammatory and anticancer properties . For instance, Vialinin A has been shown to alleviate oxidative stress and neuronal injuries after ischemic stroke by accelerating Keap1 degradation through inhibiting USP4-mediated deubiquitination .
Future Directions
Vialinin A has been identified as a potent inhibitor of the ubiquitin-specific protease 4 (USP4), contributing to its anti-inflammatory and anticancer properties . Future research could focus on the design of USP4 inhibitors based on the p-terphenyl skeleton . Another potential direction is the exploration of its efficacy in the prevention of neovascularization .
properties
IUPAC Name |
[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJUKCRPSUMHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468621 | |
Record name | Vialinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vialinin A | |
CAS RN |
858134-23-3 | |
Record name | Vialinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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